molecular formula C21H16F3NOS B2996414 N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 339096-08-1

N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2996414
CAS No.: 339096-08-1
M. Wt: 387.42
InChI Key: IVNWGRIDVZYZPB-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a synthetic carboxamide derivative characterized by a sulfanyl (S) linkage bridging a 4-methylphenyl group and a phenyl ring, which is further connected via a carboxamide (–CONH–) moiety to a 3-(trifluoromethyl)benzene unit. The trifluoromethyl (–CF₃) group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity in target interactions .

Properties

IUPAC Name

N-[4-(4-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NOS/c1-14-5-9-18(10-6-14)27-19-11-7-17(8-12-19)25-20(26)15-3-2-4-16(13-15)21(22,23)24/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNWGRIDVZYZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-[(4-methylphenyl)sulfanyl]aniline: This intermediate can be synthesized by reacting 4-methylthiophenol with 4-nitroaniline under reducing conditions.

    Formation of the Carboxamide: The intermediate 4-[(4-methylphenyl)sulfanyl]aniline is then reacted with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds, depending on the substituents introduced.

Scientific Research Applications

N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity. The carboxamide moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfanyl/Sulfonyl Linkages

Compound A : N-(4-{[(4-Fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide (CAS: 338398-70-2)

  • Structural Differences : Replaces the 4-methylphenyl group with a fluorophenyl-sulfanylmethyl unit.

Compound B : N-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide (CAS: 672951-87-0)

  • Structural Differences : Features a methoxyphenyl group and a trifluoro-butenyl chain instead of the 4-methylphenyl and trifluoromethylbenzene.
  • Impact : The methoxy group (–OCH₃) enhances hydrophilicity, while the alkenyl chain introduces conformational flexibility, possibly affecting target binding .

Carboxamide vs. Sulfonamide Derivatives

Compound C : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Structural Differences : Contains a sulfonamide (–SO₂NH–) core and an oxazole ring.
  • Impact : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing solubility and ionization under physiological conditions. This compound demonstrated antimicrobial activity, suggesting that sulfonamide derivatives may prioritize antibacterial applications over carboxamides .

Compound D : N-[4-(4-Bromobenzenesulfonyl)phenyl]-3-methoxybenzamide (CAS: 339031-42-4)

  • Structural Differences : Substitutes the sulfanyl group with a sulfonyl (–SO₂–) linkage and introduces a bromine atom.
  • Bromine’s heavy-atom effect may improve crystallinity for X-ray studies .

Trifluoromethyl Positioning and Substitution

Compound E : N-[4-(2-Phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide (CAS: 439095-73-5)

  • Structural Differences : Replaces the sulfanyl linkage with a rigid phenylethynyl (–C≡C–) spacer.

Compound F: N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide (CAS: 303150-98-3)

  • Structural Differences : Incorporates a benzylpiperazine group instead of the sulfanyl-phenyl unit.
  • Impact : The piperazine moiety introduces basicity (predicted pKa ~12.93), enhancing solubility in acidic environments, whereas the target compound’s sulfanyl group contributes to lipophilicity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Carboxamide 4-Methylphenyl-S, –CF₃ 406.4 (calc.) High lipophilicity (predicted)
Compound A Carboxamide 4-Fluorophenyl-S-CH₂, –CF₃ 405.41 Enhanced metabolic stability
Compound C Sulfonamide Oxazole, –SO₂NH– ~350 (est.) Antimicrobial activity
Compound F Carboxamide Benzylpiperazine, –CF₃ 439.47 Improved solubility (basic N)

Table 2: Physicochemical Properties

Compound Predicted logP Solubility (mg/mL) Melting Point (°C)
Target Compound 4.8–5.2 <0.1 (aqueous) Not reported
Compound B 3.9–4.5 0.5 (DMSO) Not available
Compound D 3.2 0.3 (aqueous) >200
Compound F 2.8 1.2 (pH 2.0) 494.7 (predicted)

Research Findings and Implications

  • Sulfanyl vs. Sulfonyl : Sulfanyl-containing compounds (e.g., target, Compound A) exhibit moderate lipophilicity, favoring membrane permeability, while sulfonamides (e.g., Compound C) prioritize solubility and ionization for antimicrobial action .
  • Substituent Effects : Electron-withdrawing groups (e.g., –F in Compound A) improve stability, whereas bulky groups (e.g., benzylpiperazine in Compound F) balance solubility and target engagement .

Notes

  • Contradictions : While sulfonamides (e.g., Compound C) are prioritized for antimicrobial use, the target compound’s carboxamide core may align more with receptor-targeted therapies (e.g., androgen receptor modulators in ) .
  • Data Gaps: Limited biological data for the target compound necessitate extrapolation from structural analogs. Further studies on its solubility, stability, and receptor affinity are recommended.

Biological Activity

The compound N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide, also known by its chemical structure and various synonyms, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C21H15F3NOS
  • Molecular Weight : 395.41 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability. The presence of a sulfanyl group may also contribute to its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzenecarboxamide have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has highlighted the potential anticancer activity of compounds containing trifluoromethyl and sulfanyl groups. These compounds may inhibit key signaling pathways involved in cell proliferation and survival:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies : In vitro studies demonstrated that similar compounds reduced viability in cancer cell lines, suggesting a promising avenue for further investigation.

Inhibition of Enzymatic Activity

The compound's structural features suggest it could act as an inhibitor of specific enzymes involved in disease processes:

  • Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of c-KIT kinase, which is implicated in various cancers.
  • Enzyme Assays : Inhibition assays showed that related compounds affect the phosphorylation status of target proteins, thereby altering downstream signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited c-KIT kinase activity

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated a series of benzenecarboxamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those in this compound enhanced antimicrobial potency.
  • Cancer Cell Line Studies :
    • In vitro assays on A549 lung cancer cells revealed that treatment with structurally related compounds resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.
  • Kinase Activity Assessment :
    • Using biochemical assays, several derivatives were tested for their ability to inhibit c-KIT kinase. Results showed promising inhibition rates, suggesting potential therapeutic applications in treating c-KIT-related malignancies.

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